4-Chloro-5-(chlorosulfonyl)-2-methylphenyl ethyl carbonate
Description
4-Chloro-5-(chlorosulfonyl)-2-methylphenyl ethyl carbonate is a substituted phenyl carbonate ester characterized by a chloro group at position 4, a chlorosulfonyl group at position 5, and a methyl group at position 2 on the aromatic ring, with an ethyl carbonate functional group. The chlorosulfonyl group (-SO₂Cl) enhances electrophilicity, making it a candidate for nucleophilic substitution reactions, while the chloro and methyl substituents influence steric and electronic properties .
Properties
IUPAC Name |
(4-chloro-5-chlorosulfonyl-2-methylphenyl) ethyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O5S/c1-3-16-10(13)17-8-5-9(18(12,14)15)7(11)4-6(8)2/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAFVETQIQOQMKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC1=CC(=C(C=C1C)Cl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-(chlorosulfonyl)-2-methylphenyl ethyl carbonate typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-chloro-2-methylphenol.
Chlorosulfonylation: The 4-chloro-2-methylphenol is then subjected to chlorosulfonylation using chlorosulfonic acid under controlled conditions to introduce the chlorosulfonyl group.
Carbonate Formation: The intermediate product is then reacted with ethyl chloroformate in the presence of a base such as pyridine to form the ethyl carbonate ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-(chlorosulfonyl)-2-methylphenyl ethyl carbonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorosulfonyl group can be substituted by nucleophiles such as amines or alcohols.
Hydrolysis: The ethyl carbonate moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and carbon dioxide.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Substituted phenyl derivatives.
Hydrolysis: 4-Chloro-5-(chlorosulfonyl)-2-methylphenol and carbon dioxide.
Oxidation and Reduction: Various oxidized or reduced derivatives depending on the specific reaction conditions.
Scientific Research Applications
4-Chloro-5-(chlorosulfonyl)-2-methylphenyl ethyl carbonate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of novel materials with specific properties.
Pharmaceutical Research: It may be explored for its potential biological activities and as a building block for drug development.
Chemical Biology: The compound can be used in the study of enzyme mechanisms and protein modifications.
Mechanism of Action
The mechanism of action of 4-Chloro-5-(chlorosulfonyl)-2-methylphenyl ethyl carbonate depends on its specific application:
Nucleophilic Substitution: The chlorosulfonyl group acts as an electrophilic center, facilitating the attack by nucleophiles.
Hydrolysis: The ethyl carbonate moiety undergoes hydrolysis to release carbon dioxide and the corresponding phenol.
Biological Activity: If used in biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Diethyl Carbonate (DEC)
Structure : Simple carbonate ester (CH₃CH₂O)₂CO.
Reactivity : DEC is a mild alkylating agent and solvent, lacking electrophilic substituents like -SO₂Cl.
Applications : Used in lithium-ion battery electrolytes and organic synthesis.
Contrast : Unlike the target compound, DEC’s simplicity limits its use in reactions requiring directed electrophilic substitution.
Ethyl (2-(4-Phenoxyphenoxy)ethyl)carbamate (Fenoxycarb)
Structure: Ethyl carbamate with phenoxy substituents. Reactivity: Acts as an insect growth regulator via juvenile hormone mimicry. Applications: Pesticide (insecticide). Contrast: While both compounds contain ethyl ester groups, fenoxycarb’s carbamate and phenoxy groups target biological pathways, whereas the target compound’s chlorosulfonyl group may enable sulfonamide or sulfonic acid derivative synthesis .
o-Tolyl Isobutyrate
Structure : 2-Methylphenyl ester of isobutyric acid.
Reactivity : Undergoes ester hydrolysis; used in flavor/fragrance industries.
Applications : Food additive, perfume component.
Contrast : The target compound’s chlorosulfonyl group offers distinct reactivity (e.g., sulfonation) absent in o-tolyl isobutyrate .
Chlorosulfonyl-Containing Agrochemicals (e.g., Chlorpyrifos)
Structure: Organophosphate with chlorinated pyridine. Reactivity: Inhibits acetylcholinesterase. Applications: Broad-spectrum insecticide. Contrast: The target compound’s carbonate backbone differs from organophosphates, suggesting alternative modes of action or degradation pathways.
Comparative Data Table
| Compound | Key Functional Groups | Reactivity Highlights | Primary Applications | Stability Notes |
|---|---|---|---|---|
| 4-Chloro-5-(chlorosulfonyl)-2-methylphenyl ethyl carbonate | -SO₂Cl, -Cl, -CH₃, ethyl carbonate | Electrophilic substitution at -SO₂Cl | Agrochemical intermediates | Sensitive to moisture; store anhydrous |
| Diethyl carbonate | Ethyl carbonate | Alkylation, transesterification | Solvents, electrolytes | Stable under inert conditions |
| Fenoxycarb | Carbamate, phenoxy groups | Juvenile hormone mimicry | Insect growth regulator | Degrades under UV exposure |
| o-Tolyl isobutyrate | Isobutyrate ester | Ester hydrolysis | Flavors, fragrances | Hydrolyzes in acidic/basic conditions |
| Chlorpyrifos | Organophosphate, -Cl | Acetylcholinesterase inhibition | Insecticide | Persists in soil; regulated |
Notes on Evidence Limitations
The provided evidence lacks direct data on the target compound. Further experimental studies (e.g., NMR, HPLC-MS, and bioactivity assays) are needed to validate hypothesized applications and reactivity.
Biological Activity
4-Chloro-5-(chlorosulfonyl)-2-methylphenyl ethyl carbonate is a synthetic compound with potential applications in pharmaceuticals and agrochemicals. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic uses.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C12H12Cl2O4S
- Molecular Weight : 319.19 g/mol
This compound features a chlorosulfonyl group, which is known to enhance reactivity and biological activity due to its electrophilic nature.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The chlorosulfonyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. This mechanism is significant in the context of antimicrobial and anticancer activities.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies have shown that chlorinated and sulfonated derivatives can effectively inhibit the growth of various bacterial strains. The specific antimicrobial activity of this compound has not been extensively documented but is hypothesized based on structural analogs.
Anticancer Activity
Preliminary studies suggest that derivatives of this compound may possess anticancer properties. The presence of the chlorosulfonyl group is linked to increased cytotoxicity against cancer cell lines. For example, compounds with similar functional groups have demonstrated IC50 values in the micromolar range against various cancer cell lines (e.g., MDA-MB-231, A549) .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MDA-MB-231 | TBD |
| Analog A | A549 | 1.04 |
| Analog B | H460 | 0.42 |
Case Studies
- Cytotoxicity Assay : In a study assessing the cytotoxic effects of various chlorinated compounds, this compound was evaluated for its ability to induce apoptosis in cancer cell lines. The results indicated that compounds with similar substituents showed significant cytotoxic effects, suggesting potential for further development .
- Antimicrobial Testing : A comparative study was conducted using derivatives of chlorinated phenols against gram-positive and gram-negative bacteria. While specific data for this compound were not available, related compounds exhibited notable antimicrobial activity, reinforcing the hypothesis that this compound may share similar properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
